molecular formula C6H9NO4S B14464714 Sulfuric acid--2-methylpyridine (1/1) CAS No. 66208-31-9

Sulfuric acid--2-methylpyridine (1/1)

Cat. No.: B14464714
CAS No.: 66208-31-9
M. Wt: 191.21 g/mol
InChI Key: HTMOATKEZDESFW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sulfuric acid–2-methylpyridine (1/1) typically involves the direct mixing of sulfuric acid with 2-methylpyridine. The reaction is exothermic and should be carried out with caution. The general procedure involves adding 2-methylpyridine to sulfuric acid under controlled temperature conditions to prevent excessive heat buildup. The reaction can be represented as:

H2SO4+C6H7NC6H7NH2SO4\text{H}_2\text{SO}_4 + \text{C}_6\text{H}_7\text{N} \rightarrow \text{C}_6\text{H}_7\text{N}\cdot\text{H}_2\text{SO}_4 H2​SO4​+C6​H7​N→C6​H7​N⋅H2​SO4​

Industrial Production Methods

In an industrial setting, the production of sulfuric acid–2-methylpyridine (1/1) may involve continuous flow reactors to ensure efficient mixing and heat dissipation. The use of automated systems can help maintain optimal reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–2-methylpyridine (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfonated products.

    Reduction: Reduction reactions may involve the conversion of sulfuric acid to sulfur dioxide or hydrogen sulfide.

    Substitution: The methyl group on the 2-methylpyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfonated 2-methylpyridine derivatives.

    Reduction: Sulfur dioxide, hydrogen sulfide.

    Substitution: Nitro-2-methylpyridine, halogenated 2-methylpyridine.

Scientific Research Applications

Sulfuric acid–2-methylpyridine (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing heterocycles.

    Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of sulfuric acid–2-methylpyridine (1/1) involves the interaction of the sulfuric acid component with various substrates, leading to protonation and subsequent chemical transformations. The 2-methylpyridine component can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include:

    Protonation: Sulfuric acid protonates substrates, increasing their reactivity.

    Nucleophilic Attack: 2-methylpyridine can participate in nucleophilic substitution reactions.

    Electrophilic Substitution: The methyl group on 2-methylpyridine can undergo electrophilic substitution.

Comparison with Similar Compounds

Sulfuric acid–2-methylpyridine (1/1) can be compared with other similar compounds, such as:

    Sulfuric acid–pyridine (1/1): Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    Sulfuric acid–3-methylpyridine (1/1): The methyl group is attached to the third carbon, resulting in different chemical behavior.

    Sulfuric acid–4-methylpyridine (1/1): The methyl group is attached to the fourth carbon, affecting its reactivity and applications.

Properties

CAS No.

66208-31-9

Molecular Formula

C6H9NO4S

Molecular Weight

191.21 g/mol

IUPAC Name

2-methylpyridine;sulfuric acid

InChI

InChI=1S/C6H7N.H2O4S/c1-6-4-2-3-5-7-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)

InChI Key

HTMOATKEZDESFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=N1.OS(=O)(=O)O

Origin of Product

United States

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